

The Safety and Toxicity Profile of Ralimetinib (LY222851): An In-depth Technical Guide

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Compound of Interest

Compound Name: LY 221501

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An overview of the non-clinical and clinical safety evaluation of the p38 MAPK inhibitor, Ralimetinib (LY222851), intended for researchers, scientists, and drug development professionals.

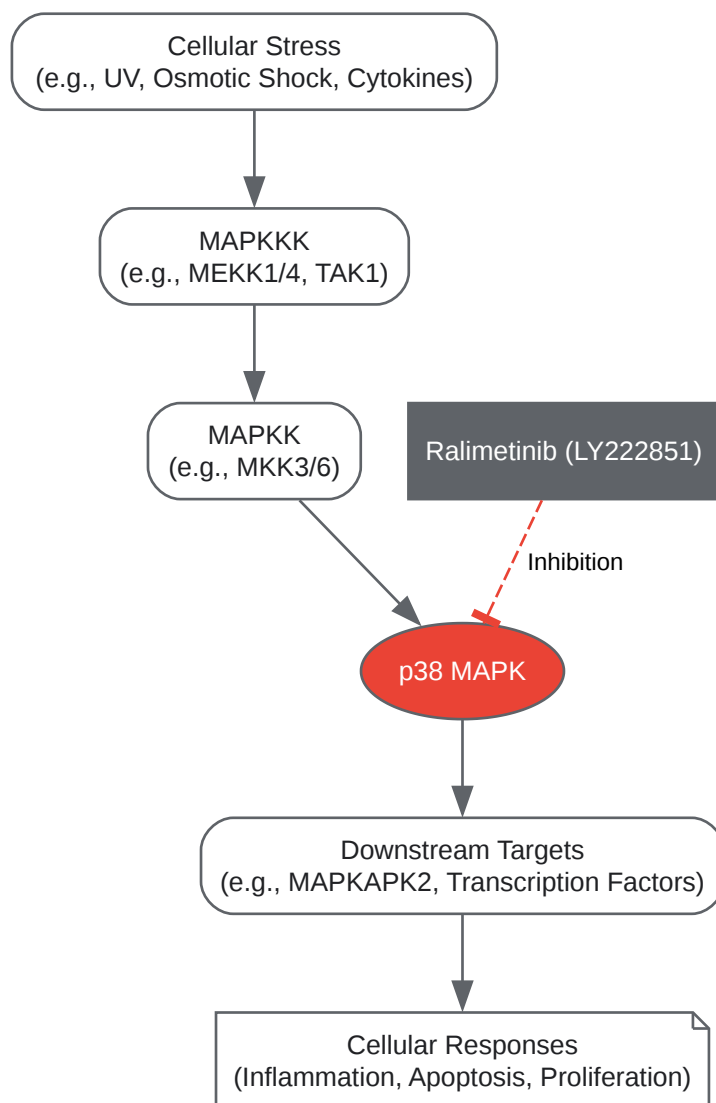
Introduction

Ralimetinib (also known as LY222851) is a selective, orally administered small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).^{[1][2]} The p38 MAPK signaling pathway is implicated in the cellular response to stress and plays a crucial role in the production of pro-inflammatory cytokines, cell proliferation, and survival.^[1] Its dysregulation is associated with various diseases, including cancer. Ralimetinib was developed by Eli Lilly and Company to target this pathway for potential therapeutic intervention in oncology. This technical guide provides a comprehensive overview of the publicly available safety and toxicity data for Ralimetinib, compiled from preclinical and clinical studies.

Mechanism of Action

Ralimetinib is a potent and selective inhibitor of the α and β isoforms of p38 MAPK.^[1] It functions by competitively binding to the ATP-binding pocket of the p38 MAPK enzyme, thereby preventing its phosphorylation and subsequent activation of downstream signaling cascades.^[1] This inhibition leads to a reduction in the production of inflammatory cytokines and can induce apoptosis in cancer cells, as well as potentially enhance the efficacy of other chemotherapeutic agents.^[3]

Below is a diagram illustrating the simplified p38 MAPK signaling pathway and the point of intervention by Ralimetinib.



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Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of Ralimetinib.

Preclinical Safety and Toxicology

Detailed quantitative data from preclinical toxicology studies for Ralimetinib, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values from animal studies, are not extensively available in the public domain. Preclinical studies have demonstrated the *in vivo* efficacy of Ralimetinib in various human cancer xenograft models,

including glioblastoma, multiple myeloma, breast, ovarian, and lung cancer.[1] An integrated preclinical pharmacokinetic and pharmacodynamic modeling approach was used to determine the human targeted exposure needed for efficacy.[1] However, specific details of the safety pharmacology, repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies have not been publicly released.

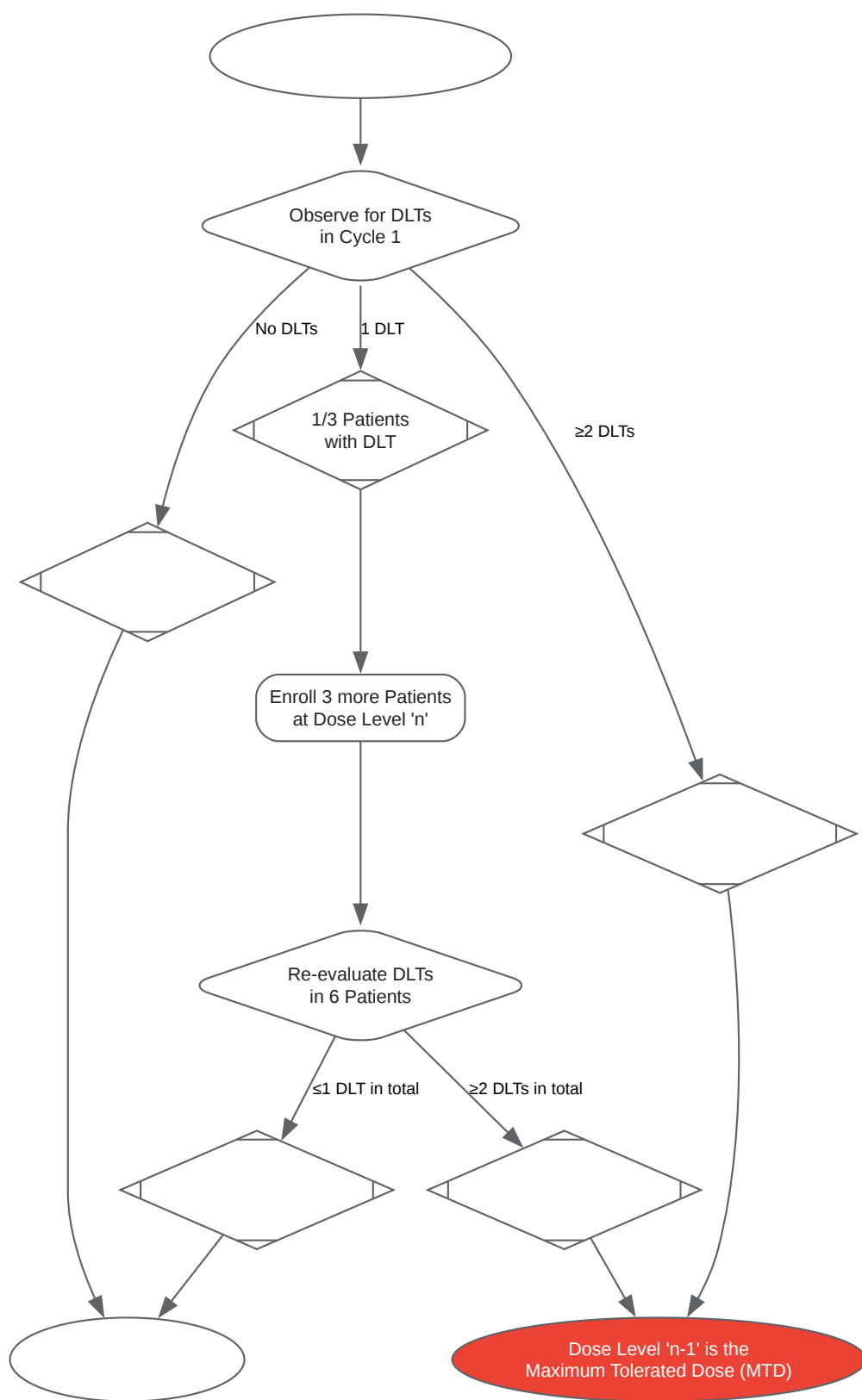
Clinical Safety and Tolerability

The primary source of clinical safety data for Ralimetinib comes from a first-in-human, Phase I dose-escalation study (NCT01463298).[1] This study evaluated the safety, tolerability, and pharmacokinetics of Ralimetinib in patients with advanced cancer.

Experimental Protocol: Phase I Study (NCT01463298)

The study followed a 3+3 dose-escalation design.[1] Eighty-nine patients with advanced solid tumors were enrolled across 11 dose levels, ranging from 10 mg to 560 mg, administered orally every 12 hours for 14 days in a 28-day cycle.[1] The study also included a cohort receiving Ralimetinib in combination with tamoxifen.[1] Safety assessments were conducted throughout the study, with dose-limiting toxicities (DLTs) being the primary determinant for dose escalation. DLTs were defined as specific hematological and non-hematological toxicities of grade 3 or higher that were considered possibly related to the study drug.[4]

Below is a workflow diagram for the dose-escalation phase of the clinical trial.



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Caption: 3+3 Dose-escalation workflow for the Phase I clinical trial of Ralimetinib.

Adverse Events

The most frequently reported adverse events possibly related to Ralimetinib in the Phase I study were generally mild to moderate in severity.^[1]

Table 1: Most Common Treatment-Related Adverse Events in the Phase I Study of Ralimetinib

Adverse Event
Rash
Fatigue
Nausea
Constipation
Pruritus (itching)
Vomiting
Anorexia
Tremor
Dizziness

Source: Adapted from Patnaik A, et al. Clin Cancer Res. 2016.^{[1][5]}

Dose-Limiting Toxicities and Maximum Tolerated Dose

The initial maximum tolerated dose (MTD) was determined to be 420 mg twice daily.^[4] However, due to the frequency of intolerable side effects at this dose, including tremor, dizziness, and rash, the MTD was subsequently revised.^[4]

Table 2: Dose-Limiting Toxicities and MTD Determination

Dose Level	Key Toxicities Observed	DLTs	MTD Decision
420 mg BID	High frequency of grade 1/2 tremor (28.6%), dizziness (23.8%), and DLT-equivalent rash (22.2%)[4]	Not explicitly stated as DLTs leading to MTD in the primary publication, but described as intolerable side effects.[4]	Initially declared MTD, but later revised due to tolerability.[4]
300 mg BID	Grade 3 rash (in one patient when combined with tamoxifen).[4]	Yes (in combination therapy)[4]	Recommended Phase II dose as a single agent and in combination with tamoxifen.[1][4]

BID: Bis in die (twice a day)

Safety Findings from Phase Ib/II Study (NCT01663857)

A randomized, double-blind, placebo-controlled Phase Ib/II study evaluated Ralimetinib in combination with gemcitabine and carboplatin in women with recurrent platinum-sensitive ovarian cancer. In this study, the safety profile of the combination therapy was largely consistent with the chemotherapy backbone alone. However, it was noted that Grade 3/4 elevated alanine aminotransferase (ALT) was more common in the Ralimetinib arm.

Summary and Conclusion

The available safety data for Ralimetinib (LY222851), primarily from a Phase I clinical trial, suggest that the compound has an acceptable safety and tolerability profile at the recommended Phase II dose of 300 mg twice daily.[1] The most common adverse events are manageable and include rash, fatigue, and gastrointestinal symptoms.[1] Dose-limiting toxicities were observed at higher doses, leading to the establishment of the MTD.

A significant gap in the publicly available information is the lack of detailed preclinical toxicology data, including studies on genotoxicity, carcinogenicity, and reproductive toxicity. For a complete and comprehensive understanding of the safety and toxicity profile of Ralimetinib, access to the full non-clinical dataset would be required. Researchers and drug development professionals should consider the currently available clinical safety data in the context of this data gap when evaluating the potential of Ralimetinib and other p38 MAPK inhibitors.

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